molecular formula C11H12F3N5O4 B1618114 2-Trifluoromethyl-adenosine CAS No. 4627-40-1

2-Trifluoromethyl-adenosine

Cat. No.: B1618114
CAS No.: 4627-40-1
M. Wt: 335.24 g/mol
InChI Key: XZAXKLMYAMKNFC-UHFFFAOYSA-N
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Description

Significance of Fluorine Chemistry in Nucleoside Modification and Analogs

The introduction of fluorine into nucleoside structures can dramatically alter their physicochemical and biological properties. mdpi.commdpi.comnih.gov Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the parent molecule. mdpi.comnih.govbohrium.com These modifications can lead to improved pharmacokinetic profiles and stronger binding affinities to target enzymes or receptors. nih.govbohrium.comtandfonline.com Consequently, fluorinated nucleosides have become a cornerstone in the development of antiviral and anticancer drugs. mdpi.comnih.govnumberanalytics.com The strategic placement of fluorine can block metabolic oxidation, a common pathway for drug degradation, thereby prolonging the therapeutic effect. bohrium.commdpi.comnih.gov

Overview of Trifluoromethylated Nucleoside Analogs in Academic Research

Among the various fluorination strategies, the incorporation of a trifluoromethyl (CF3) group has garnered significant interest. mdpi.com The CF3 group can profoundly influence a molecule's properties, including its polarity, reactivity, and conformational preferences. nih.gov Research into trifluoromethylated nucleoside analogs has explored their potential as enzyme inhibitors and therapeutic agents. mdpi.comnih.gov The synthesis of these compounds, however, can be challenging, often requiring multi-step processes. nih.govacs.org Despite these synthetic hurdles, a variety of trifluoromethylated nucleosides have been created and studied for their biological activities. mdpi.comnih.gov These investigations have included modifications at various positions on both the sugar and the base moieties of the nucleoside. tandfonline.comnih.gov

Delineation of 2-Trifluoromethyl-adenosine within the Nucleoside Analog Landscape

This compound is a purine (B94841) nucleoside analog where a trifluoromethyl group is attached to the C2 position of the adenine (B156593) base. chemsrc.commedchemexpress.com This specific modification places it within the broader class of purine nucleoside analogs, which are known for their extensive antitumor activities. chemsrc.commedchemexpress.com The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis. chemsrc.com

It is crucial to distinguish this compound from its positional isomer, 2'-O-Trifluoromethyl-adenosine. In the latter, the trifluoromethyl group is attached to the 2'-hydroxyl group of the ribose sugar. oup.comnih.gov The synthesis of oligodeoxynucleotides (ODNs) containing 2'-O-Trifluoromethyl-adenosine has been reported, and their properties have been investigated. oup.comnih.govnih.gov These studies have shown that ODNs containing this modification exhibit increased thermal stability in duplexes with complementary RNA strands and slightly enhanced resistance to nuclease degradation. oup.comnih.govnih.gov The research on 2'-O-Trifluoromethyl-adenosine has largely focused on its application in antisense oligonucleotides. oup.com

Adenosine (B11128) and its analogs are integral to numerous biochemical and physiological processes, acting through adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.govnih.gov This has led to extensive research into adenosine analogs as potential therapeutics for a wide range of conditions, including cardiovascular diseases, inflammation, and cancer. nih.govnih.govsci-hub.se Adenosine analogs have been investigated for their roles as enzyme inhibitors, immunomodulators, and antiviral agents. nih.govlsuhsc.eduembopress.org The development of adenosine analogs with improved pharmacokinetic properties and receptor selectivity remains an active area of research. nih.govmdpi.com

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC11H12F3N5O4
Molecular Weight335.24 g/mol
CAS Number4627-40-1
AppearanceInquire
PurityInquire
Data sourced from available chemical supplier information.

Table 2: Clinically Significant Fluorinated Nucleosides

CompoundApplication
GemcitabineAnticancer
ClofarabineAnticancer (Leukemia)
SofosbuvirAntiviral (Hepatitis C)
AzvudineAntiviral (HIV, COVID-19)
This table provides examples of fluorinated nucleosides and is not exhaustive. mdpi.comnih.govoup.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(trifluoromethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAXKLMYAMKNFC-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560172
Record name 2-(Trifluoromethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4627-40-1
Record name 2-(Trifluoromethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biomolecular Integration and Structural Consequence

Incorporation of 2-Trifluoromethyl-adenosine into Oligonucleotides and Nucleic Acid Analogs

The integration of modified nucleosides like this compound into nucleic acid chains is a critical step for evaluating their biophysical properties. This process relies on the chemical synthesis of a phosphoramidite (B1245037) building block, which can then be used in standard automated solid-phase oligonucleotide synthesis.

The site-specific incorporation of 2'-O-trifluoromethyl-adenosine into both DNA and RNA oligomers has been successfully achieved through phosphoramidite chemistry. nih.govresearchgate.netnih.gov The process begins with the synthesis of the modified nucleoside, 2'-O-(trifluoromethyl)adenosine. nih.gov This is often accomplished by treating a precursor, such as a 2'-O-[(methylthio)thiocarbonyl]adenosine derivative, with reagents like pyridinium (B92312) poly(hydrogen fluoride) in the presence of an activating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). nih.govrsc.org

Once the nucleoside is synthesized, it is converted into a phosphoramidite building block suitable for automated synthesis. nih.govrsc.org This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to install a 2-cyanoethyl N,N-diisopropylphosphoramidite moiety. rsc.orgresearchgate.net This phosphoramidite can then be used in standard solid-phase synthesis protocols to be incorporated at any desired position within a growing DNA or RNA chain. nih.govrsc.org The coupling efficiency of the 2'-O-trifluoromethyl-adenosine phosphoramidite has been reported to be high, allowing for the successful synthesis of modified oligonucleotides. oup.com

In addition to the sugar-modified variant, methods have also been developed for the synthesis of the base-modified analog, this compound, where the CF3 group is attached to the C2 position of the purine (B94841) ring. acs.org This involves the direct trifluoromethylation of a protected adenosine (B11128) derivative. acs.org These distinct analogs allow for the exploration of how the location of the trifluoromethyl group—on the sugar versus the base—impacts nucleic acid properties.

Influence on Nucleic Acid Duplex and Helix Stability

The introduction of the highly electronegative trifluoromethyl group into an oligonucleotide has significant consequences for the stability of the resulting nucleic acid duplexes. The effect is highly dependent on the nature of the duplex, whether it is DNA/DNA, DNA/RNA, or RNA/RNA.

The incorporation of one or more 2'-O-trifluoromethyl-adenosine (A*) residues into an oligodeoxynucleotide (ODN) has a destabilizing effect on its duplex with a complementary DNA strand. nih.govoup.com Studies on DNA hexadecamers showed a consistent decrease in the melting temperature (Tₘ) of the DNA/DNA duplex for each substitution of a natural deoxyadenosine (B7792050) with the modified nucleoside. nih.govoup.com For instance, a single substitution resulted in a Tₘ decrease of 3.2 °C, while three substitutions led to a cumulative decrease of 9.2 °C compared to the unmodified control duplex. oup.com This suggests that the conformational preferences induced by the 2'-O-trifluoromethyl group are not favorable for the canonical B-form geometry of a DNA/DNA double helix.

Table 1: Thermal Stability of DNA/DNA Duplexes Containing 2'-O-trifluoromethyl-adenosine (A)* Data sourced from Nishizono et al., 1998.

Oligonucleotide Sequence (5'-3')Number of ModificationsTₘ (°C)ΔTₘ per Modification (°C)
d(C G C A A T T C G C A A T T G C)064.4N/A
d(C G C A* A T T C G C A A T T G C)161.2-3.2
d(C G C A* A* T T C G C A* A T T G C)355.2-3.1

In stark contrast to their effect on DNA/DNA duplexes, oligodeoxynucleotides containing 2'-O-trifluoromethyl-adenosine exhibit increased thermal stability when hybridized to a complementary RNA strand. nih.govnih.govoup.com This stabilizing effect is significant, with each incorporation of the modified nucleoside raising the Tₘ of the DNA/RNA hybrid duplex. nih.govoup.com A single modification can increase the Tₘ by +1.4 °C, while three modifications can raise it by a total of +4.4 °C. oup.com This enhancement is attributed to the 2'-O-trifluoromethyl group shifting the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of an A-form helix, the preferred geometry for RNA hybrids. oup.com

Table 2: Thermal Stability of DNA/RNA Duplexes with Modified DNA Strand Containing 2'-O-trifluoromethyl-adenosine (A)* Data sourced from Nishizono et al., 1998.

Modified DNA Sequence (5'-3')Number of ModificationsTₘ (°C)ΔTₘ per Modification (°C)
d(C G C A A T T C G C A A T T G C)060.1N/A
d(C G C A* A T T C G C A A T T G C)161.5+1.4
d(C G C A* A* T T C G C A* A T T G C)364.5+1.5

When 2'-O-trifluoromethyl-adenosine is incorporated into an RNA oligomer that forms a duplex with another RNA strand, it has a slight to moderate destabilizing effect. rsc.orgrsc.org Research on hairpin-forming RNA constructs, where the modified nucleoside was placed within the Watson-Crick base-pairing region, revealed a decrease in thermal stability. rsc.org Specifically, a single 2'-OCF₃-adenosine modification in a hairpin sequence resulted in a Tₘ of 70.3 °C, which is 3 °C lower than the 73.3 °C Tₘ of the corresponding unmodified RNA hairpin. rsc.org This indicates that despite the 2'-OCF₃ group's preference for an A-form-like C3'-endo sugar pucker, its steric bulk or electronic properties introduce a modest disruption to the stability of an RNA/RNA double helix. rsc.orgrsc.org

The impact of a 2'-O-trifluoromethyl-adenosine modification on RNA base pairing stability is considered only slightly destabilizing. rsc.orgrsc.org The observed decrease in Tₘ is modest, particularly when compared to other modifications like the 2'-trifluoromethylthio (2'-SCF₃) group, which causes a much more significant drop in stability. rsc.org The relatively minor disruption caused by the 2'-OCF₃ group is consistent with its conformational preference. NMR studies have shown that the 2'-OCF₃ ribose favors a C3'-endo conformation, which is the required sugar pucker for nucleotides within an A-form RNA double helix. rsc.org This pre-disposition means that forcing the modified nucleotide into the helical structure requires less of an energetic penalty compared to modifications that strongly prefer a C2'-endo (B-form DNA-like) pucker. rsc.orgrsc.org The slight destabilization observed is primarily of entropic origin. rsc.org

Conformational Preferences of Modified Ribose Moieties within Oligonucleotides

The incorporation of a trifluoromethyl group on the adenosine nucleoside fundamentally alters the conformational dynamics of the ribose sugar when integrated into oligonucleotide chains. This modification has significant stereoelectronic consequences that dictate the sugar's pucker, which is a critical determinant of nucleic acid secondary structure. The specific placement of the trifluoromethyl group, such as at the 2'-position, introduces distinct steric and electronic effects that favor certain conformations over others.

The furanose ring of a nucleotide is not planar and typically exists in a dynamic equilibrium between two major puckered states: C2'-endo and C3'-endo. The C3'-endo conformation is a hallmark of A-form helices, characteristic of RNA duplexes, while the C2'-endo conformation is predominantly associated with the B-form helix of DNA. glenresearch.com The presence of a substituent at the 2' position of the ribose can significantly shift this equilibrium.

The high electronegativity of fluorine atoms plays a crucial role. researchgate.netnih.gov For instance, a 2'-fluoro modification strongly favors the C3'-endo pucker due to the gauche effect between the F and O4' atoms and the general electronegativity of the substituent. researchgate.netoup.com This pre-organizes the nucleotide into an RNA-like conformation.

In the case of a 2'-O-trifluoromethyl (2'-OCF3) group on adenosine, NMR spectroscopic studies have been employed to determine the conformational preference. nih.govrsc.org Analysis of the 3J (H1'–H2') coupling constants in a single-stranded RNA containing a 2'-OCF3-adenosine revealed a value consistent with a preferential C3'-endo conformation. nih.govrsc.orgrsc.org In a duplex context, the H1'-H2' coupling constant becomes very small (<1 Hz), which is indicative of the ribose being locked into the C3'-endo state required for an A-form helix. rsc.org This contrasts sharply with the related 2'-trifluoromethylthio (2'-SCF3) modification, which shows a strong preference for the C2'-endo conformation in single-stranded RNA. nih.gov

Modification (on Adenosine)Predominant Ribose Pucker (in Duplex)Supporting Evidence
Unmodified (RNA)C3'-endoStandard A-form geometry
2'-O-Trifluoromethyl (2'-OCF3)Strongly C3'-endo 3J(H1'–H2') coupling constants < 1 Hz rsc.org
2'-Trifluoromethylthio (2'-SCF3)C2'-endo (in ssRNA) nih.gov3J(H1'–H2') coupling constants ~9.7 Hz nih.govrsc.org

This interactive table summarizes the conformational preferences of different 2'-modified adenosine residues within oligonucleotides.

When 2'-O-trifluoromethyl-adenosine is incorporated into an oligodeoxynucleotide (a DNA strand), it increases the thermal stability of duplexes formed with a complementary RNA strand. researchgate.netnih.govoup.com This stabilization occurs because the modified DNA strand is conformationally biased towards the A-like structure required for a DNA/RNA hybrid helix. oup.com Conversely, the same modification decreases the thermal stability of DNA/DNA duplexes, as it disrupts the canonical B-form helix. researchgate.netoup.com

In RNA duplexes, the impact is more nuanced. While the C3'-endo preference is consistent with the native A-form helix of RNA, studies have shown that a 2'-OCF3 modification can have a slightly destabilizing effect when located within a double-helical region. nih.govrsc.orgrsc.org For example, the introduction of a single 2'-OCF3-adenosine into an RNA hairpin resulted in a moderate decrease in the melting temperature (Tm) compared to the unmodified counterpart. rsc.org This destabilization is significantly less pronounced than that caused by the 2'-SCF3 group, which strongly disfavors the A-form geometry. rsc.orgnih.gov In some cases, modifications at the nucleobase, such as an 8-trifluoromethyl-guanosine, have been shown to stabilize alternative structures like Z-DNA by favoring the syn glycosidic conformation. researchgate.netresearchgate.netpreprints.org

Modification HostDuplex TypeEffect on Thermal Stability (Tm)Reference
DNADNA/RNA HybridIncrease researchgate.netoup.com
DNADNA/DNADecrease researchgate.netoup.com
RNARNA/RNASlight Decrease rsc.org

This interactive table details the influence of the 2'-O-trifluoromethyl-adenosine modification on the thermal stability of various nucleic acid duplexes.

Enzymatic Stability and Biotransformation Pathways

Resistance to Nucleolytic Degradation in Oligonucleotides

The stability of oligonucleotides against nuclease-mediated degradation is a critical factor for their therapeutic applications. Modifications to the nucleoside units, such as the introduction of a 2'-O-trifluoromethyl group, have been explored to enhance this stability.

Stability Against Phosphodiesterases (e.g., Snake Venom Phosphodiesterase)

Research has shown that incorporating modified nucleosides can confer resistance to phosphodiesterases, which are enzymes that cleave the phosphodiester bonds in the backbone of oligonucleotides. Specifically, studies involving oligodeoxynucleotides containing 2'-O-(trifluoromethyl)adenosine have demonstrated a slight increase in resistance to snake venom phosphodiesterase (SVPD), a 3'-exonuclease. oup.comresearchgate.netnih.gov This enhanced stability is a desirable property for antisense oligonucleotides, as it can prolong their half-life in biological systems. oup.commdpi.comki.sersc.orgnih.gov

The mechanism of this increased resistance is attributed to the steric and electronic effects of the trifluoromethyl group. oup.com The bulk and high electronegativity of the CF3 group at the 2' position likely hinder the access of the phosphodiesterase to the adjacent phosphodiester linkage, thereby slowing down the rate of hydrolysis. oup.comnih.gov

Table 1: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide ModificationNucleaseObserved StabilityReference
2'-O-(Trifluoromethyl)adenosineSnake Venom Phosphodiesterase (3'-exonuclease)Slightly more resistant than unmodified ODN oup.com
5-(N-aminohexyl)carbamoyl-2′-O-methyluridineSnake Venom Phosphodiesterase (3'-exonuclease)Half-life 240 times greater than unmodified ODN nih.gov
PhosphorothioateSnake Venom Phosphodiesterase (3'-exonuclease)Remained stable over the complete incubation period mdpi.com

Interactions with Nucleoside-Metabolizing Enzymes (Contextual for Trifluoromethylated Nucleosides and Analogs)

The trifluoromethyl group can also influence how nucleoside analogs interact with various enzymes involved in nucleoside metabolism. This subsection discusses these interactions in the context of related fluorinated analogs.

Inhibition of S-Adenosylhomocysteine Hydrolase by Related Fluorinated Analogs

S-adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme in methylation reactions. tandfonline.comscilit.com Several fluorinated adenosine (B11128) analogs have been identified as potent inhibitors of this enzyme. tandfonline.comnih.govucsd.edu For instance, 5'-deoxy-5'-difluoromethylthioadenosine (B12901381) (DFMTA) and 5'-deoxy-5'-trifluoromethylthioadenosine (TFMTA) are time-dependent and irreversible inhibitors of beef liver SAH hydrolase. tandfonline.com The mechanism of inhibition involves the oxidation of these analogs by the enzyme's NAD+ cofactor. tandfonline.com

While direct studies on 2-Trifluoromethyl-adenosine's effect on SAH hydrolase are limited, the known inhibitory activity of other trifluoromethylated adenosine analogs suggests that the CF3 group can play a significant role in the interaction with this enzyme. tandfonline.com The design of SAH hydrolase inhibitors is an active area of research for developing therapeutic agents. tandfonline.com

Table 2: Inhibition of S-Adenosylhomocysteine Hydrolase by Fluorinated Adenosine Analogs

InhibitorEnzyme SourceInhibition TypeReference
5'-Deoxy-5'-difluoromethylthioadenosine (DFMTA)Beef LiverTime-dependent, irreversible tandfonline.com
5'-Deoxy-5'-trifluoromethylthioadenosine (TFMTA)Beef LiverTime-dependent, irreversible tandfonline.com
4'-beta-Fluoro DHCaAHumanSlight inhibitory activity nih.gov
2-amino-4'-alpha-fluoro DHCaAPlasmodium falciparumSlight inhibitory activity nih.gov

Modulation of Ecto-5'-Nucleotidase Activity (General Purinergic Signaling Context)

Ecto-5'-nucleotidase (CD73) is a key enzyme in purinergic signaling, responsible for the extracellular conversion of adenosine monophosphate (AMP) to adenosine. nih.govwikipedia.orgplos.orgnih.govresearchgate.net Adenosine then acts on various adenosine receptors to modulate a wide range of physiological processes. nih.govnih.gov The activity of CD73 is a critical control point in adenosine-mediated signaling. frontiersin.orgconsensus.app

While specific data on the direct modulation of ecto-5'-nucleotidase by this compound is not extensively detailed in the provided search results, the broader context of purinergic signaling suggests that modifications to the adenosine structure can impact interactions with purinergic receptors and metabolizing enzymes. nih.govscispace.combg.ac.rs For example, trifluoromethyl groups on other molecular scaffolds have been shown to influence the affinity for adenosine receptors. nih.gov Given that this compound is a purine (B94841) nucleoside analog, it has the potential to interact with components of the purinergic signaling pathway, including ecto-5'-nucleotidase, although the precise nature of this interaction requires further investigation. chemsrc.com

Interactions with Leucyl t-RNA Synthetase (LeuRS) by Analogs with Trifluoromethyl Moieties

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme that catalyzes the attachment of leucine (B10760876) to its corresponding tRNA, a critical step in protein synthesis. rcsb.org This enzyme has been identified as a target for antimicrobial agents. nih.gov Certain compounds containing trifluoromethyl moieties have been investigated for their interaction with LeuRS. mdpi.comresearchgate.net

For instance, docking studies have been performed with compounds like 5-trifluoromethyl-2-formylphenylboronic acid, which can form a complex with adenosine monophosphate (AMP) and bind to the active site of LeuRS from organisms like Candida albicans and Escherichia coli. mdpi.comresearchgate.net These studies provide a model for how trifluoromethyl-containing fragments can be incorporated into inhibitors that target the adenosine-binding pocket of LeuRS. google.com This highlights the potential for developing adenosine analogs with trifluoromethyl groups as inhibitors of tRNA synthetases. mdpi.com

Spectroscopic Applications in Research and Structural Elucidation

19F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Research Probe

The 19F nucleus possesses several advantageous properties for NMR spectroscopy, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (1H) nucleus. ichorlifesciences.com Crucially, the 19F chemical shift is exquisitely sensitive to the local electronic environment, spanning a vast range of over 800 ppm, which provides a high-resolution window into molecular structure and conformational changes. ichorlifesciences.comucsb.edu As natural biomolecules are devoid of fluorine, the introduction of a 19F-label like the 2'-OCF3 group provides a background-free signal that can be monitored without interference from the multitude of proton signals in a complex biological system. nih.govbohrium.com

The 2'-OCF3-adenosine modification was developed as a superior 19F NMR reporter group to overcome some limitations of earlier fluorine labels, such as the 2'-SCF3 (trifluoromethylthio) group, which was found to be significantly destabilizing to RNA duplexes. rsc.orgrsc.org The 2'-OCF3 group, in contrast, has a much smaller impact on RNA structure and stability, making it a less perturbing probe. rsc.orgrsc.org This modification is synthetically incorporated into RNA oligonucleotides via solid-phase synthesis using corresponding phosphoramidite (B1245037) building blocks. rsc.orgrsc.org

A significant application of 2'-OCF3-A is in the study of interactions between RNA and small molecule ligands. The 19F NMR signal of the label acts as a powerful sensor to monitor binding events. Upon the binding of a ligand to the RNA, the local chemical environment around the 2'-OCF3 probe is altered, leading to a change in its 19F chemical shift. nih.govrsc.org

This phenomenon has been demonstrated in studies of the preQ1 riboswitch, an RNA element that regulates gene expression by binding to the small molecule preQ1 (7-aminomethyl-7-deazaguanine). nih.govrsc.org When a 2'-OCF3-A label is incorporated into the riboswitch aptamer domain, the addition of the preQ1 ligand and Mg2+ (which induces folding) results in a significant downfield shift of the 19F resonance. This shift confirms the binding event and indicates a distinct, ligand-bound conformation of the RNA. rsc.org By titrating the ligand and monitoring the change in the 19F NMR spectrum, it is possible to determine binding affinities (dissociation constants, Kd).

Table 1: 19F NMR Chemical Shift Changes of 2'-OCF3 Labeled preQ1 Riboswitch upon Ligand Binding Data sourced from Eichler et al. (2023). nih.gov

RNA ConstructLabel PositionCondition19F Chemical Shift (ppm)Chemical Shift Change (Δδ ppm)
Tte preQ1 RiboswitchG11- Mg2+, - preQ1-58.0-
Tte preQ1 RiboswitchG11+ Mg2+, + preQ1-59.5-1.5
Tte preQ1 RiboswitchG34- Mg2+, - preQ1-58.2-
Tte preQ1 RiboswitchG34+ Mg2+, + preQ1-59.8-1.6

The trifluoromethyl group offers a significant sensitivity advantage in NMR spectroscopy. The presence of three magnetically equivalent fluorine nuclei results in a signal that is three times stronger than that of a single fluorine atom, greatly reducing the data acquisition time or allowing for the use of lower sample concentrations. nih.govrsc.org Furthermore, the 2'-OCF3 group has been shown to provide a significant enhancement in signal-to-noise compared to a single 2'-F label. nih.gov

The large chemical shift dispersion of 19F is another major benefit. nih.gov While proton (1H) NMR spectra of large biomolecules are often plagued by signal overlap due to the narrow chemical shift range (~14 ppm), the broad range of 19F shifts makes it much easier to resolve individual signals, even in complex systems. ichorlifesciences.com This allows for the site-specific labeling of multiple positions within a large RNA molecule, with each label giving a distinct, resolvable signal that can report on its local environment independently. core.ac.uk

The unique properties of 19F NMR make it a valuable tool for developing real-time enzymatic assays. For enzymes that process RNA, such as RNA methyltransferases, a substrate containing a 2'-OCF3-A label could be employed. nih.govresearchgate.net The principle of such an assay would be to monitor the change in the 19F NMR signal of the substrate as the enzymatic reaction proceeds.

For example, if an enzyme binds to or modifies the RNA substrate near the 2'-OCF3-A label, the local environment of the probe would change, resulting in a shift in the 19F resonance or a change in its line width. The appearance of a new signal corresponding to the product could be monitored over time to determine reaction kinetics. This approach is advantageous because it is non-radioactive and provides direct structural information about the substrate, product, and any intermediates in a single measurement. While specific applications using 2'-OCF3-A in enzymatic assays are still emerging, the use of other fluorinated nucleotides, such as 2-fluoro-ATP, has successfully demonstrated the feasibility of this approach for screening enzyme activity and identifying inhibitors. nih.gov

Complementary Spectroscopic and Analytical Techniques

While 19F NMR is a powerful tool, its findings are often corroborated and complemented by other biophysical techniques to provide a more complete picture of RNA structure and stability.

UV melting curve analysis is a standard technique used to determine the thermal stability of nucleic acid duplexes. umich.eduuni-muenchen.de The process involves monitoring the absorbance of UV light at 260 nm as the temperature of the sample is gradually increased. As the duplex "melts" or dissociates into single strands, the absorbance increases—a phenomenon known as the hyperchromic effect. The temperature at which half of the duplexes are dissociated is defined as the melting temperature (Tm), which is a direct measure of the duplex's stability. researchgate.net

This technique is crucial for evaluating the structural impact of modifications like 2'-OCF3-A. By comparing the Tm of an RNA duplex containing the modification to that of an identical, unmodified duplex, researchers can quantify the energetic contribution (stabilizing or destabilizing) of the label. Studies have shown that a single 2'-OCF3-adenosine modification has only a moderately destabilizing effect on an RNA duplex, typically decreasing the Tm by a few degrees Celsius. nih.govrsc.org This is a significant improvement over more disruptive labels and confirms its utility as a minimally perturbing probe for structural studies. nih.govrsc.org

Table 2: Impact of a Single 2'-OCF3-Guanosine Modification on RNA Duplex Thermal Stability Data sourced from Eichler et al. (2023). nih.gov

RNA StructureSequenceModificationMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
Hairpin5′-GAA(X)G-GCAA-CCUUCGUnmodified (G)73.3-
Hairpin5′-GAA(X)G-GCAA-CCUUCG2'-OCF3-G68.5-4.8
Self-complementary Duplex5′-GGUC(X)ACCUnmodified (G)58.2-
Self-complementary Duplex5′-GGUC(X)ACC2'-OCF3-G50.8-7.4

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral molecules like nucleic acids. It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary structure of biopolymers. In the context of 2-Trifluoromethyl-adenosine, CD spectroscopy has been employed to study the conformational properties of oligodeoxynucleotides (ODNs) containing this modification.

Studies have shown that the incorporation of 2'-O-(trifluoromethyl)adenosine into ODNs influences the thermal stability of duplexes. Specifically, ODNs containing this modification exhibit reduced thermal stability when forming duplexes with complementary DNA strands. Conversely, they show increased thermal stability when paired with complementary RNA strands. nih.gov CD spectroscopy is instrumental in elucidating the structural basis for these observations. nih.gov

The general utility of CD spectroscopy in studying nucleic acid conformations is well-established. It is a cost-effective and sensitive method for comparative studies of oligonucleotides under various conditions and for monitoring conformational changes upon ligand binding or modification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of synthetic oligonucleotides, including those containing this compound. The successful synthesis of oligonucleotides bearing the 2'-O-trifluoromethyl group necessitates robust purification methods to isolate the desired full-length product from shorter sequences and other impurities. nih.gov

Following solid-phase synthesis, the crude oligonucleotide product is a complex mixture. HPLC, particularly reversed-phase and ion-exchange chromatography, is employed for its purification. In the context of 2'-O-trifluoromethylated oligonucleotides, HPLC is crucial for ensuring the purity of the final product, which is essential for subsequent applications and structural studies. nih.gov For instance, a study detailing the synthesis of a 2'-O-trifluoromethyl adenosine (B11128) phosphoramidite reported a purity of over 98% as determined by HPLC, highlighting the effectiveness of this technique.

Different HPLC methods can be employed for the analysis of adenosine and its derivatives. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to be effective for separating nucleosides and nucleotides. sielc.comhelixchrom.com For example, a Newcrom AH mixed-mode column can be used to separate adenosine and deoxyadenosine (B7792050) using a simple isocratic mobile phase. sielc.com Such methods are valuable for the quality control of starting materials and intermediates in the synthesis of modified oligonucleotides.

The table below summarizes typical HPLC conditions that can be adapted for the analysis and purification of this compound and its containing oligonucleotides.

Parameter Condition 1: Analysis of Nucleosides Condition 2: Purification of Oligonucleotides
Column Newcrom AH Mixed-ModeReversed-Phase C18
Mobile Phase Isocratic: Acetonitrile/Water with Ammonium Formate BufferGradient: Acetonitrile in Triethylammonium Acetate Buffer
Detection UV at 260 nmUV at 260 nm
Flow Rate 1.0 mL/minDependent on column dimensions
Purpose Purity analysis of this compoundPurification of full-length oligonucleotides containing the modification

This table presents illustrative HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

At-line HPLC monitoring can also be integrated into the synthesis process to optimize reaction conditions and improve the yield and purity of the final product. nih.gov By analyzing the consumption of reagents and the formation of the product in real-time, the synthesis process can be fine-tuned for optimal efficiency.

Mass Spectrometry for Compound Characterization

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of novel compounds, including modified nucleosides like this compound. It provides precise information about the molecular weight and structure of a molecule, confirming its identity and purity.

In the synthesis of derivatives of 2-fluoro adenosine, electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compounds. pnrjournal.com For instance, in the synthesis of a precursor to a modified adenosine, an ESI-MS spectrum showing a peak at m/z 374.2 [M+1]⁺ would confirm the successful synthesis of the target molecule with a molecular weight of 373.2 g/mol . pnrjournal.com This level of confirmation is critical at each step of a multi-step synthesis of a complex molecule like a phosphoramidite of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the analysis of adenosine and its derivatives in complex mixtures. mdpi.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. For adenosine, a typical SRM (selected reaction monitoring) transition would be m/z 268.2 → 136.1, where the precursor ion [M+H]⁺ is selected and fragmented to produce a characteristic product ion. mdpi.comnih.gov This approach can be adapted for the detection and quantification of this compound by determining its specific precursor and product ions.

The table below illustrates the expected mass spectrometric data for this compound.

Analyte Ionization Mode Precursor Ion [M+H]⁺ (m/z) Major Fragment Ion (m/z)
This compoundESI Positive336.07204.06 (adenine + ribose fragment)

This table is based on the calculated molecular weight of this compound and common fragmentation patterns of nucleosides.

Furthermore, high-resolution mass spectrometry, such as that performed on a quadrupole time-of-flight (QTOF) instrument, can be used to identify and characterize impurities in adenosine products with high accuracy. researchgate.net This is crucial for ensuring the quality of the modified nucleoside before its incorporation into oligonucleotides.

X-ray Crystallography of Modified Nucleic Acids

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. This technique has been successfully applied to elucidate the structural impact of incorporating modified nucleosides, such as those related to this compound, into nucleic acid duplexes.

A high-resolution crystal structure of a 27-nucleotide RNA hairpin containing a single 2'-O-trifluoromethyl (2'-OCF₃) group has been determined. rsc.org This study provides direct insight into how this modification is accommodated within the RNA structure. The 2'-OCF₃ group was found to be well-integrated into the minor groove of the RNA duplex. rsc.org This structural information is crucial for understanding the biochemical and biophysical properties of RNA containing this modification.

In a related study, the X-ray analysis of an RNA containing a 2'-trifluoromethylthio (2'-SCF₃) modification was conducted on a 27-nucleotide fragment of the E. coli 23S rRNA sarcin-ricin loop (SRL). acs.org The SRL is a well-characterized and robust scaffold for crystallographic studies of modified RNA. acs.org The crystal structures of the 2'-SCF₃-modified RNAs were determined at atomic resolution, and the electron density maps clearly defined the position and conformation of the modification. acs.org

Key findings from the crystallographic analysis of the 2'-SCF₃ modified RNA include:

The 2'-SCF₃ modified nucleosides adopted a C3'-endo ribose conformation, which is characteristic of A-form RNA helices. acs.org

The modification was accommodated within the duplex without causing major structural perturbations. acs.org

The table below summarizes the crystallographic data for an RNA containing a related 2'-SCF₃ modification.

Structure RNA Sequence Context Resolution (Å) Key Structural Feature
2'-SCF₃ Modified SRL RNAE. coli sarcin-ricin loopAtomic2'-SCF₃ group is well-defined in the electron density; C3'-endo sugar pucker is maintained.

This table is based on the findings from the study of 2'-SCF₃ modified RNA, which provides valuable insights into the likely structural behavior of the closely related this compound.

These crystallographic studies are essential for rationalizing the effects of the trifluoromethyl group on the properties of nucleic acids, such as their hybridization affinity and nuclease resistance. The atomic-level details provided by X-ray crystallography are invaluable for the design of modified oligonucleotides with specific therapeutic or diagnostic applications.

Pharmacological and Biological Implications in Preclinical Research

Potential in Therapeutic Oligonucleotides

The incorporation of modified nucleosides is a cornerstone of therapeutic oligonucleotide development, aiming to enhance drug-like properties. 2'-O-(Trifluoromethyl)adenosine has been explored as one such modification. Oligodeoxynucleotides (ODNs) containing 2'-O-(trifluoromethyl)adenosine have demonstrated altered hybridization characteristics and increased durability. nih.gov Specifically, the inclusion of this modified nucleoside in DNA strands was found to increase the thermal stability of duplexes formed with complementary RNA, a desirable trait for antisense applications. nih.gov Concurrently, it slightly decreased the thermal stability of DNA/DNA duplexes. nih.gov Furthermore, these modified ODNs showed a modest increase in resistance to degradation by snake venom phosphodiesterase, suggesting that the 2'-O-trifluoromethyl group can confer a degree of protection against nuclease-mediated breakdown. nih.govresearchgate.net The development of synthetic methods for 2'-O-trifluoromethylated phosphoramidites is paving the way for their broader application in creating RNA analogs for therapeutic and diagnostic purposes. researchgate.netnih.gov

Chemical modifications are critical for converting short interfering RNAs (siRNAs) into viable therapeutic agents. While direct studies on siRNAs fully composed of 2-Trifluoromethyl-adenosine are limited, research into related 2'-fluoro modifications provides significant insights. The 2'-deoxy-2'-fluoro (2'-F) modification, for instance, is unique in its ability to be incorporated extensively throughout an siRNA strand with little to no negative impact on activity. researchgate.net This modification enhances thermodynamic stability and nuclease resistance. researchgate.netnih.gov

The introduction of fluorine, a highly electronegative atom, at the 2' position locks the sugar into a C3'-endo conformation, which is characteristic of RNA helices and is believed to contribute to higher target affinity. researchgate.netnih.gov Modifications like 2'-F and 2'-O-methyl (2'-OMe) have been shown to improve stability and reduce the innate immune stimulation often triggered by unmodified siRNAs. nih.govmdpi.com Specifically, 2'-F modifications can significantly reduce the production of inflammatory cytokines like TNFα in peripheral blood mononuclear cells. nih.govnih.gov The balance between different modifications, such as 2'-F and 2'-OMe, is crucial for optimizing siRNA efficacy, as the bulkier 2'-OMe group offers better nuclease protection but can sometimes reduce RNAi activity. mdpi.com The development of 2'-O-trifluoromethyl modifications for RNA analog synthesis suggests a potential new tool for fine-tuning these properties in next-generation siRNA therapeutics. nih.gov

The table below summarizes the observed effects of 2'-O-Trifluoromethyl and related 2'-Fluoro modifications on oligonucleotides based on preclinical research findings.

ModificationEffect on Duplex Stability (DNA/RNA)Nuclease ResistanceImpact on Immune StimulationReference
2'-O-Trifluoromethyl Increased thermal stabilitySlightly increased resistance to snake venom phosphodiesteraseNot extensively studied nih.govresearchgate.net
2'-Fluoro (2'-F) Increased thermal stability (enthalpically driven)Significantly increasedReduced induction of TNFα and INFα researchgate.netnih.gov

Role as a Purine (B94841) Nucleoside Analog

As a modified version of adenosine (B11128), this compound belongs to the class of purine nucleoside analogs (PNAs). These agents are structurally similar to natural purines (adenine and guanine) and function as antimetabolites. researchgate.netcancer.gov By mimicking the natural building blocks of DNA and RNA, PNAs can interfere with the synthesis of nucleic acids. researchgate.net This interference is a key mechanism behind their therapeutic potential. Once inside a cell, these analogs are typically phosphorylated to their active triphosphate forms, which can then be incorporated into growing DNA or RNA chains or can inhibit critical enzymes involved in nucleic acid synthesis. nih.gov

The primary mechanism of preclinical anticancer activity for purine nucleoside analogs is the disruption of cellular division and the induction of programmed cell death, or apoptosis. researchgate.netbenthamscience.com This is achieved through several interconnected actions.

Inhibition of DNA Synthesis: After conversion to their triphosphate forms, PNAs act as competitive inhibitors of DNA polymerases, enzymes essential for DNA replication. benthamscience.com Their incorporation into a new DNA strand can lead to chain termination, effectively halting the replication process. researchgate.net

Inhibition of DNA Repair: Some PNAs can also inhibit enzymes involved in DNA repair, preventing cancer cells from fixing DNA damage and leading to an accumulation of strand breaks. benthamscience.com

Induction of Apoptosis: The accumulation of DNA damage and the stalling of DNA replication trigger cellular stress pathways that converge on apoptosis. benthamscience.com PNAs can induce apoptosis through various means, including pathways dependent on the p53 tumor suppressor protein and direct activation of the mitochondrial pathway of cell death. benthamscience.com

This cytotoxic activity is generally effective against both dividing and non-dividing cancer cells, making PNAs potent agents in preclinical models of various hematological malignancies and some solid tumors. researchgate.netbenthamscience.comnih.gov

Allosteric Modulation of Adenosine Receptors by Related Fluorinated Compounds

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand, in this case, adenosine. nih.gov This binding induces a conformational change in the receptor that can fine-tune the endogenous ligand's effects, either enhancing (positive allosteric modulation, PAM) or diminishing (negative allosteric modulation, NAM) its binding and/or efficacy. nih.govmdpi.com This approach offers significant therapeutic potential, as allosteric modulators only act in the presence of the endogenous ligand, allowing for a more localized and physiologically controlled response. frontiersin.org Several fluorinated compounds have been identified as allosteric modulators of adenosine receptors.

The adenosine A1 receptor (A1R) is a well-established target for pain management. mdpi.com However, direct-acting A1R agonists often cause systemic side effects. A1R PAMs represent a promising alternative by enhancing the analgesic effects of locally released adenosine, particularly in tissues under stress or injury where adenosine levels are naturally elevated. frontiersin.orgnih.gov

One of the first and most studied A1R allosteric enhancers is PD 81,723, a 2-amino-3-benzoylthiophene derivative containing a trifluoromethylphenyl group. nih.gov In preclinical models, A1R PAMs have demonstrated significant analgesic efficacy in neuropathic pain without the notable side effects associated with orthosteric agonists. frontiersin.org For example, the PAM MIPS521 produced significant pain relief in rat models. mdpi.comfrontiersin.org The mechanism involves amplifying the A1R-mediated signaling that dampens neuronal activity in sensory nerve pathways. frontiersin.org

The table below highlights key fluorinated allosteric modulators of the Adenosine A1 Receptor.

Compound Type of Modulation Key Structural Feature Preclinical Therapeutic Potential Reference
PD 81,723 Positive Allosteric Modulator (PAM) Contains a trifluoromethylphenyl group Analgesia, Neuroprotection nih.gov

| MIPS521 | Positive Allosteric Modulator (PAM) | Not explicitly fluorinated but a key compound in analgesic research | Analgesia | mdpi.comfrontiersin.org |

The adenosine A2A receptor (A2AR) is a G-protein-coupled receptor involved in a wide range of physiological processes and is a therapeutic target for conditions like Parkinson's disease and inflammation. nih.govelifesciences.orgnih.gov Allosteric modulation of the A2AR offers a way to fine-tune its activity, potentially avoiding the side effects of systemic agonists. nih.gov

Early studies identified amiloride (B1667095) and its analogs as allosteric inhibitors of the A2AR. nih.gov While not all are fluorinated, the study of these modulators has advanced the understanding of A2AR allostery. For example, fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy has been used as a sensitive probe to study the conformational states of the A2AR, revealing how cholesterol can act as a weak positive allosteric modulator by altering the receptor's environment in the cell membrane. elifesciences.orgnih.govresearchgate.net This research indicates that the A2AR possesses distinct allosteric sites that can be targeted to modulate its signaling cascades, such as the activation of cyclic adenosine monophosphate (cAMP). nih.govcore.ac.uk This approach could lead to the development of novel therapeutics that selectively enhance or suppress A2AR activity in specific tissues or disease states. nih.gov

Adenosine A2B Receptor Modulation

The adenosine A2B receptor (A2BAR) is a G-protein coupled receptor that stimulates adenylyl cyclase activity in the presence of adenosine. wikipedia.org This receptor is considered a "low-affinity" receptor, requiring higher concentrations of adenosine for activation compared to other adenosine receptor subtypes. frontiersin.org However, its critical role in the body's adaptation to hypoxic or inflammatory conditions has become increasingly recognized. frontiersin.org Protein kinase C (PKC) has been identified as an endogenous modulator and activator of the A2BAR. nih.gov Activation of PKC can enhance A2BAR-mediated cAMP accumulation. nih.gov

Preclinical studies have explored the therapeutic potential of modulating A2BAR activity. For instance, inhibition of the A2BAR has been shown to alleviate metabolic stress within the tumor microenvironment, reduce the expression of adenosine-generating enzymes, and increase the expression of adenosine deaminase. nih.gov These effects contribute to decreased tumor growth and metastasis and enhance the efficacy of anti-tumor therapies in animal models. nih.gov A novel A2BAR antagonist, PBF-1129, has been investigated for its anti-tumor activity and was found to be well-tolerated in a phase I clinical trial with non-small-cell lung cancer patients, where it demonstrated pharmacological efficacy and improved anti-tumor immunity. nih.gov

Adenosine A3 Receptor Modulation

The A3 adenosine receptor (A3AR) is a G-protein-coupled receptor that, when activated, can inhibit adenylyl cyclase and regulate mitogen-activated protein kinase (MAPK) pathways. nih.gov This receptor is highly expressed in various immune cells, including eosinophils, neutrophils, macrophages, and lymphocytes, as well as in cancer cells. nih.gov This overexpression in pathological cells, compared to low expression in normal tissues, makes the A3AR a promising therapeutic target for inflammatory diseases and cancer. nih.govmdpi.comcanfite.com

Modulation of the A3AR by selective agonists has been shown to induce anti-inflammatory and anti-cancer effects. mdpi.comcanfite.com The mechanism of action involves the deregulation of key signaling pathways, including the NF-κB and Wnt/β-catenin pathways, which ultimately leads to the apoptosis of inflammatory and cancer cells. mdpi.com Prototypical selective A3AR agonists like IB-MECA (CF101) and Cl-IB-MECA (CF102) have progressed to advanced clinical trials for conditions such as rheumatoid arthritis, psoriasis, and liver cancer, demonstrating a favorable safety profile and promising efficacy. nih.gov

Biased Agonism and Probe-Dependent Allosteric Mechanisms

Biased agonism is a phenomenon where different ligands acting on the same receptor can preferentially activate distinct downstream signaling pathways. nih.govnih.gov This concept is intertwined with allosterism, where ligands bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous agonist, thereby modulating the receptor's function. nih.gov Allosteric modulators can induce biased pharmacology by either having intrinsic agonist activity that is pathway-specific or by differentially modulating the signaling of the orthosteric agonist. nih.gov

In the context of adenosine receptors, biased signaling has been observed where the endogenous agonist, adenosine, can produce different functional outcomes depending on the receptor's cellular context, including its interaction with other receptors to form heteromers. nih.gov For example, the signaling of the A3 receptor can be blocked by the co-expression of the A2A receptor. nih.gov

Allosteric modulators have been developed for the A3 adenosine receptor. nih.gov For instance, LUF6000, an allosteric enhancer, has been shown to increase the maximum effect (Emax) of various A3AR agonists. nih.gov Interestingly, the extent of this enhancement is greater for low-efficacy agonists compared to high-efficacy agonists. nih.gov This demonstrates how an allosteric modulator can differentially affect the activity of various orthosteric ligands, a concept known as "probe dependence". nih.gov Such nuanced modulation of receptor function through biased agonism and allosteric mechanisms offers the potential for developing more selective and effective therapeutics with fewer side effects. nih.gov

Enzyme and Receptor Inhibition by Trifluoromethylated Compounds (Broader Context)

The introduction of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. This approach has been successfully applied to develop inhibitors for a variety of enzymes and receptors.

Inhibition of Na+K+-Activated Adenosine Triphosphatase

Na+,K+-ATPase, also known as the sodium pump, is an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. mdpi.commdpi.com Inhibition of this enzyme can have significant physiological consequences and is the mechanism of action for certain drugs. mdpi.com Various compounds, including some organophosphorus insecticides and cardiotonic steroids like digoxin, are known inhibitors of Na+,K+-ATPase. mdpi.com Fluoride has also been shown to inhibit Na+,K+-ATPase activity by altering various biological pathways. mdpi.comnih.gov The inhibition can occur through direct or indirect interaction with the ion-binding sites of the enzyme. core.ac.uk

Inhibitory Activities of Selected Compounds Against VEGFR-2
CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
72aVEGFR-20.067--
83kVEGFR-20.067Sunitinib-
84cVEGFR-20.085Sunitinib-
12cVEGFR-20.83Sorafenib0.19
14cVEGFR-20.91Sorafenib0.19
14fVEGFR-20.22Sorafenib0.19
77aVEGFR-20.027Sorafenib-
42cVEGFR-2~0.14-0.23Sorafenib0.10
23jVEGFR-20.0037Sorafenib0.00312
7VEGFR-20.340Sorafenib0.588
5VEGFR-24.6Pazopanib4.8
100VEGFR-20.0082Pazopanib0.0097

Modulation of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Glucosidase, α-Amylase)

α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates, breaking them down into glucose which is then absorbed into the bloodstream. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a common feature of diabetes mellitus. nih.gov While there are existing therapeutic drugs that target these enzymes, there is ongoing research into alternative approaches, such as the use of probiotics, to achieve this effect with potentially fewer side effects. nih.gov For instance, certain strains of lactic acid bacteria have been shown to produce organic acids that can inhibit the activity of α-amylase and α-glucosidase. nih.gov The modification of carbohydrates through enzymatic methods, using enzymes like hydrolases and glycosidases, is also an area of active research with biotechnological applications. mdpi.com

Structure Activity Relationship Sar Studies and Computational Molecular Design

SAR of 2-Trifluoromethyl-adenosine Incorporation in Oligonucleotides

The introduction of modified nucleosides into oligonucleotides (ODNs) is a key strategy for enhancing their therapeutic potential, particularly in antisense applications. The properties of ODNs, such as their affinity for complementary RNA or DNA strands and their stability against nuclease degradation, are heavily influenced by the nature of these modifications.

Research into oligodeoxynucleotides containing 2'-O-(trifluoromethyl)adenosine has revealed significant effects on duplex stability. When these modified ODNs are hybridized with complementary DNA strands, a decrease in thermal stability (Tm) is observed. oup.com The destabilization effect becomes more pronounced as the number of 2'-O-(trifluoromethyl)adenosine units increases within the ODN sequence. oup.com Conversely, when hybridized with complementary RNA strands, these modified ODNs lead to an increase in thermal stability. oup.comoup.com This enhanced stability of the DNA/RNA hybrid is a desirable characteristic for antisense molecules. oup.com

Furthermore, ODNs incorporating 2'-O-(trifluoromethyl)adenosine have demonstrated slightly enhanced resistance to degradation by snake venom phosphodiesterase compared to their unmodified counterparts. oup.comoup.com These findings suggest that the 2'-O-trifluoromethyl group imparts a favorable combination of increased DNA/RNA duplex stability and improved nuclease resistance, making it a candidate for the development of novel antisense therapies. oup.comresearchgate.net

The table below summarizes the thermal stability changes (ΔTm) observed when ODNs containing 2'-O-(trifluoromethyl)adenosine are hybridized with complementary DNA and RNA.

ODN ModificationHybridization PartnerEffect on Thermal Stability (Tm)
Incorporation of 2'-O-(trifluoromethyl)adenosineComplementary DNADecreased
Incorporation of 2'-O-(trifluoromethyl)adenosineComplementary RNAIncreased

General SAR of Trifluoromethyl Substituents in Adenosine (B11128) Analogs and Receptor Ligands

The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. When incorporated into adenosine analogs, the CF₃ group significantly influences their interaction with adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A₁, A₂ₐ, A₂B, and A₃.

The position and context of the trifluoromethyl substituent are critical determinants of binding affinity and selectivity across the adenosine receptor subtypes. Modifications at the C2-position of the adenine (B156593) ring, in particular, have been extensively studied to develop subtype-selective agonists and antagonists.

Studies on a wide range of 2-substituted adenosine derivatives have shown that these analogs are generally less potent at the A₁AR compared to the A₃AR. nih.gov The introduction of a trifluoromethyl group can further modulate this selectivity. For instance, in the context of 8-phenylxanthines, which are adenosine receptor antagonists, a p-(trifluoromethyl) substituent on the phenyl ring can increase affinity for A₂ₐ receptors with little effect on A₁ receptor affinity. nih.gov

The intrinsic efficacy of adenosine derivatives at the A₃AR is highly sensitive to structural changes at the 2-position. nih.gov The nature of the linker and the steric and electronic properties of the substituent play a crucial role. For example, linking a 2-phenylethyl moiety to the C2-position via an ether group results in higher A₃AR affinity compared to an amine or thioether linker. nih.gov While direct SAR data for a 2-trifluoromethyl group on adenosine itself is specific, the broader principle is that electron-withdrawing groups and specific steric profiles at this position can fine-tune receptor interactions, often enhancing selectivity for the A₂ₐ or A₃ subtypes over the A₁ subtype. nih.govnih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.govnih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the orthosteric ligand. nih.gov This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism, with the potential for greater subtype selectivity and a reduced risk of side effects. nih.govnih.gov

The trifluoromethyl group can be a key feature in the design of allosteric modulators. Its inclusion in various scaffolds can influence the molecule's ability to bind to allosteric sites, which are often located in more structurally diverse regions of the receptor compared to the highly conserved orthosteric pocket. nih.gov For example, compounds containing bis(trifluoromethyl)phenyl moieties have been investigated as positive allosteric modulators (PAMs) of the A₁ receptor. acs.org Similarly, various 2-substituted quinoline (B57606) derivatives have been identified as A₃AR PAMs, where the nature of the substituent dictates the degree of allosteric enhancement. acs.org While not always involving adenosine analogs directly, these studies highlight how trifluoromethyl groups contribute to the specific interactions required for allosteric modulation, often through hydrophobic and specific electronic interactions within the allosteric pocket.

Computational Approaches in Structure-Based Drug Design and SAR Analysis

Computational methods are indispensable tools for understanding the interactions between ligands like this compound and their receptor targets at a molecular level. Techniques such as molecular docking and molecular dynamics simulations provide insights that guide the rational design of new, more potent, and selective therapeutic agents. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jyoungpharm.orgnih.gov This method has been widely applied to study adenosine receptors, especially since the determination of high-resolution crystal structures for the A₂ₐ and A₁ subtypes. nih.govacs.org

Docking studies of various ligands into the adenosine receptor binding sites reveal key interactions that govern affinity and selectivity. The binding pocket is typically a hydrophobic cavity involving interactions with conserved residues. nih.govnih.gov For adenosine analogs, the ribose moiety often forms hydrogen bonds with specific residues (like Asn2536.55 in A₂ₐAR), while the adenine core engages in π-π stacking interactions (e.g., with F168EL2). plos.org

A trifluoromethyl group at the C2-position would be positioned to interact with the hydrophobic pocket of the receptor. nih.gov Docking simulations can help rationalize the observed SAR by showing how the size and electronic nature of the CF₃ group influence the ligand's fit and interactions within this pocket. For example, simulations can predict whether the CF₃ group forms favorable hydrophobic contacts or potentially unfavorable steric clashes with specific amino acid side chains, thereby explaining its effect on binding affinity. nih.gov These structure-based approaches have proven effective in discovering novel chemotypes for adenosine receptor ligands. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govsemanticscholar.org MD simulations are crucial for understanding the flexibility of both the ligand and the receptor, the stability of their interactions, and the conformational changes that occur upon binding and activation. nih.govirb.hr

MD simulations applied to adenosine receptors have provided insights into:

Ligand Recognition and Binding Pathways: Simulations can trace the path of a ligand as it enters the binding site and reveal the sequence of interactions that lead to a stable complex. nih.gov

Receptor Activation Mechanisms: MD studies help elucidate the role of conserved structural motifs, such as the "ionic lock" and the "toggle switch," in the transition of the receptor from an inactive to an active state. bohrium.com

Allosteric Modulation: Simulations can show how the binding of a modulator at a distal site can propagate conformational changes to the orthosteric pocket, thereby affecting the primary ligand's function. nih.gov

Water Molecule Dynamics: MD can reveal the role of specific water molecules in mediating hydrogen bond networks between the ligand and the receptor, which can be critical for binding affinity. irb.hr

Future Research Directions and Translational Perspectives

Advancements in Stereoselective and Regioselective Synthesis of Trifluoromethylated Nucleosides

The precise introduction of a trifluoromethyl group into a nucleoside scaffold with high stereoselectivity and regioselectivity remains a significant challenge in synthetic organic chemistry. Future advancements in this area are crucial for the efficient and scalable production of 2-Trifluoromethyl-adenosine and other novel trifluoromethylated nucleoside analogs.

Stereoselective Synthesis: The control of stereochemistry at the anomeric center and at the site of trifluoromethylation on the sugar moiety is paramount for biological activity. Future research should focus on the development of novel catalytic systems and chiral auxiliaries that can direct the stereochemical outcome of glycosylation reactions involving trifluoromethylated sugars. For instance, exploring new catalyst systems for the stereoselective addition of trifluoromethyl groups to sugar precursors could provide more efficient routes to desired stereoisomers.

Regioselective Synthesis: The ability to selectively introduce a trifluoromethyl group at a specific position on the nucleobase or the sugar ring is essential for structure-activity relationship (SAR) studies and for optimizing the properties of these molecules. Current methods often yield mixtures of isomers, necessitating tedious separation processes. Future research should aim to develop more regioselective trifluoromethylation reactions. This could involve the use of directing groups on the nucleoside scaffold or the development of catalysts that exhibit high regiocontrol. For example, recent advancements in C-H activation and functionalization could be adapted for the direct and regioselective trifluoromethylation of adenosine (B11128) derivatives.

Synthetic MethodDescriptionKey Features
Nucleophilic Trifluoromethylation Utilizes reagents like Ruppert's reagent (TMSCF3) to introduce the CF3 group as a nucleophile to an electrophilic carbon, often a ketone on the sugar ring.Effective for introducing CF3 to the sugar moiety. Stereoselectivity can be a challenge.
Radical Trifluoromethylation Employs radical initiators and a source of CF3 radicals, such as (CF3SO2)2Zn, to trifluoromethylate the nucleobase.Useful for modifying the nucleobase, but regioselectivity can be low.
Stereoselective Glycosylation Involves the coupling of a pre-synthesized trifluoromethylated sugar with a nucleobase.Offers good control over the stereochemistry at the anomeric center.
Electrophilic Trifluoromethylation Uses electrophilic CF3+ sources to introduce the trifluoromethyl group to electron-rich positions on the nucleobase.Can provide regioselectivity based on the electronic properties of the nucleobase.

Elucidation of Detailed Molecular Mechanisms Underlying Biological Activity

While preliminary studies have shed light on the effects of 2-trifluoromethylation on the properties of adenosine, a detailed understanding of the underlying molecular mechanisms is still lacking. Future research should employ a combination of experimental and computational approaches to elucidate these mechanisms.

Conformational Analysis: The trifluoromethyl group can significantly influence the conformational preferences of the sugar ring (the C2'-endo vs. C3'-endo pucker) and the orientation of the nucleobase relative to the sugar (the syn vs. anti conformation). High-resolution NMR spectroscopy and X-ray crystallography studies on this compound and its derivatives, both as free nucleosides and incorporated into oligonucleotides, are needed to provide detailed structural insights.

Molecular Modeling and Simulation: Computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide a dynamic and energetic perspective on how the 2-trifluoromethyl group affects the structure, flexibility, and interactions of the nucleoside. These studies can help to rationalize the observed effects on duplex stability and enzyme interactions at the atomic level. For example, simulations could reveal how the steric bulk and electronic properties of the trifluoromethyl group alter the hydration patterns in the minor groove of a DNA or RNA duplex.

Enzyme-Substrate Interactions: The biological activity of nucleoside analogs is often dependent on their interaction with enzymes such as polymerases, kinases, and nucleases. Detailed kinetic studies should be performed to determine how this compound and its phosphorylated derivatives interact with these enzymes. Structural biology techniques, such as co-crystallization of the analog with its target enzyme, can provide invaluable information about the specific molecular interactions that govern binding and catalysis. Understanding these interactions is crucial for the rational design of new therapeutic agents. For instance, the increased nuclease resistance of oligonucleotides containing 2'-O-trifluoromethyl-adenosine is a promising property, and elucidating the precise steric or electronic basis for this resistance could guide the design of even more stable antisense oligonucleotides. acs.orgnih.gov

Exploration of Novel Biomedical Applications for Modified Nucleosides

The unique properties of this compound suggest a range of potential biomedical applications that warrant further investigation.

Antisense and RNAi Therapeutics: The enhanced stability of RNA/DNA duplexes and increased nuclease resistance conferred by 2'-O-trifluoromethyl modifications make these analogs promising candidates for antisense and RNA interference (RNAi) therapies. acs.orgnih.gov Future research should focus on synthesizing and evaluating oligonucleotides containing this compound for their ability to modulate gene expression in cellular and animal models of various diseases.

Antiviral and Anticancer Agents: Many clinically used antiviral and anticancer drugs are nucleoside analogs. The trifluoromethyl group can enhance the metabolic stability and cellular uptake of these drugs. Therefore, this compound and its derivatives should be screened for their potential as antiviral and anticancer agents. The mechanism of action of any active compounds should then be thoroughly investigated.

Modulation of Adenosine Receptors: Adenosine receptors are important drug targets for a variety of conditions, including cardiovascular diseases, inflammation, and neurological disorders. The effect of the 2-trifluoromethyl group on the binding affinity and selectivity of adenosine for its different receptor subtypes (A1, A2A, A2B, and A3) should be systematically evaluated. This could lead to the development of novel adenosine receptor agonists or antagonists with improved therapeutic profiles.

Development of Next-Generation Spectroscopic Probes for Biomolecular Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range. The trifluoromethyl group, with its three equivalent fluorine atoms, provides a strong ¹⁹F NMR signal, making trifluoromethylated nucleosides valuable tools for studying the structure, dynamics, and interactions of nucleic acids and proteins.

¹⁹F NMR Probes for Nucleic Acid Structure and Dynamics: Incorporating this compound into DNA or RNA molecules can provide a sensitive spectroscopic handle to probe local conformational changes, ligand binding events, and intermolecular interactions. Future research could involve the use of ¹⁹F NMR to study complex biological systems, such as protein-nucleic acid interactions and the folding of large RNA molecules.

In-Cell NMR Spectroscopy: The favorable properties of the ¹⁹F nucleus also make it suitable for in-cell NMR studies, allowing for the observation of biomolecules in their native cellular environment. The development of efficient methods for the site-specific incorporation of this compound into nucleic acids will be crucial for advancing this exciting area of research.

Probes for Other Spectroscopic Techniques: Beyond NMR, the trifluoromethyl group may also be useful as a probe for other spectroscopic techniques. For example, the vibrational modes of the C-F bonds could potentially be exploited in infrared (IR) spectroscopy to study biomolecular structure and dynamics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Trifluoromethyl-adenosine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Start with tetrachloromonospirocyclotriphosphazene intermediates (e.g., compound 1 ) as backbone precursors. React with carbazolyldiamine (3 ) in tetrahydrofuran (THF) under inert conditions, using triethylamine (Et3_3N) to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediate formation. Purify via column chromatography, isolating dispirophosphazenes (6a , 6b ) .
  • Step 3 : For fluorination, use trifluoromethylating agents (e.g., CF3_3I or Ruppert-Prakash reagent) in anhydrous conditions. Optimize stoichiometry to minimize side reactions .
  • Critical Data :
PrecursorSolventReaction Time (Days)Yield (%)
1 + 3THF378–85
CF3_3IDCM1.562

Q. How is structural confirmation of this compound achieved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm trifluoromethyl positioning and adenosine backbone conformation. Submit data to the Cambridge Structural Database .
  • NMR Analysis : Use 19F^{19}\text{F}-NMR to verify CF3_3 integration (δ ≈ -60 to -70 ppm) and 1H^{1}\text{H}-NMR for ribose proton coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 365.1) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be statistically reconciled?

  • Methodological Answer :

  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput assays (e.g., kinase inhibition screens). Prioritize hypotheses with q-values <0.05 to reduce Type I errors .
  • Replication : Validate conflicting results across independent labs using standardized protocols (e.g., ATP competition assays ).
  • Data Table :
StudyReported IC50_{50} (nM)Adjusted p-valueReplicated?
A12.3 ± 1.20.03Yes
B45.6 ± 4.80.21No

Q. What strategies optimize the fluorination efficiency in this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper systems for C–CF3_3 bond formation. Compare turnover numbers (TON) under varying temperatures .
  • Solvent Effects : Evaluate polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. Use DFT calculations to model solvent interactions .
  • Critical Data :
CatalystSolventTemp (°C)TON
Pd(OAc)2_2DMF80420
CuIDMSO100290

Q. How do electronic effects of the trifluoromethyl group influence adenosine receptor binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., adenosine A2A_{2A} receptor) to map CF3_3 hydrophobic interactions. Compare binding free energies (ΔG) with non-fluorinated analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy compensation effects induced by CF3_3 substitution .

Methodological Best Practices

  • Research Design : Use the FLOAT framework to align questions with experimental variables (e.g., "How does CF3_3 substitution alter adenosine’s metabolic stability?") .
  • Data Presentation : Follow PRISMA guidelines for systematic reviews, ensuring tables/figures avoid redundancy and highlight key trends (e.g., fluorination yields vs. reaction conditions) .
  • Ethical Reporting : Disclose synthetic byproducts and biological assay limitations in appendices, adhering to journal guidelines for supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.